molecular formula C8H9NO2 B085802 N-Methylanthranilic acid CAS No. 119-68-6

N-Methylanthranilic acid

Cat. No. B085802
CAS RN: 119-68-6
M. Wt: 151.16 g/mol
InChI Key: WVMBPWMAQDVZCM-UHFFFAOYSA-N
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Description

N-Methylanthranilic acid is an aromatic amino acid that is anthranilic acid in which one of the hydrogens attached to the nitrogen is substituted by a methyl group .


Synthesis Analysis

A general strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes has been proposed. This involves labeling carbohydrates with N-methyl-anthranilic acid at the anomeric position . Another process for preparing pure N-methyl-anthranilic acid methylester involves methylating anthranilic acid in an aqueous medium .


Molecular Structure Analysis

The molecular structure of N-Methylanthranilic acid consists of a benzene ring, ortho-substituted with a carboxylic acid and an amine .


Chemical Reactions Analysis

N-Methylanthranilic acid is involved in various chemical reactions. For instance, it has been found that ingestion of methyl N-methylanthranilate is followed promptly by de-esterification with the urinary elimination principally of the N-methylated acid .

Scientific Research Applications

  • Biotechnology and Microbiology : N-Methylanthranilic acid is utilized in fermentative production processes for bioactive compounds. Walter et al. (2020) describe using engineered Corynebacterium glutamicum to produce N-Methylanthranilic acid as a precursor for anticancer acridone alkaloids, flavor compounds, and peptide-based drugs. This method offers an economically viable alternative to chemical synthesis, potentially beneficial for pharmaceutical and flavor industries (Walter et al., 2020). Similarly, Lee et al. (2019) discuss synthesizing N-Methylanthranilic acid derivatives in metabolically engineered strains of Escherichia coli, indicating its versatility in microbial production systems (Lee et al., 2019).

  • Materials Science : Blomquist et al. (2009) report on the electropolymerization of N-Methylanthranilic acid, indicating its potential in creating thin films with applications in electronics and coatings. The study suggests that the films formed might have unique electrical properties, contributing to the development of novel materials (Blomquist et al., 2009).

  • Chemistry and Photochemistry : Abdel-Kader et al. (2018) explore the thermal and ac electrical properties of N-Methylanthranilic acid, contributing to understanding its behavior in various conditions, which is crucial for its application in chemical processes and materials science (Abdel-Kader et al., 2018). Yeasmin et al. (2009) discuss the photolysis of azinphos-methyl to N-Methylanthranilic acid, revealing insights into environmental degradation processes and implications for fluorescence-based analysis (Yeasmin et al., 2009).

  • Pharmacology and Toxicology : Radulović et al. (2015, 2017) and Hage-Melim et al. (2019) investigate the pharmacological activities and toxicological properties of N-Methylanthranilic acid and its derivatives. Their research highlights the compound's potential in treating various conditions and understanding its safety profile, which is essential for medical and pharmaceutical applications (Radulović et al., 2015), (Radulović et al., 2017), (Hage-Melim et al., 2019).

Safety And Hazards

N-Methylanthranilic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(methylamino)benzoic acid
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InChI

InChI=1S/C8H9NO2/c1-9-7-5-3-2-4-6(7)8(10)11/h2-5,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WVMBPWMAQDVZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6059491
Record name Benzoic acid, 2-(methylamino)-
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Molecular Weight

151.16 g/mol
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Physical Description

Solid
Record name 2-(Methylamino)benzoic acid
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Solubility

0.2 mg/mL at 20 °C
Record name 2-(Methylamino)benzoic acid
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Product Name

N-Methylanthranilic acid

CAS RN

119-68-6
Record name N-Methylanthranilic acid
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Record name N-METHYLANTHRANILIC ACID
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Record name 2-(Methylamino)benzoic acid
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Melting Point

178 - 179 °C
Record name 2-(Methylamino)benzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods I

Procedure details

At least two processes for the preparation of the subject compound are known in the prior art. In one such process anthranilic acid is used as the starting compound and reacted with formaldehyde and hydrogen as described in J. Soc. Org. Synthetic Chem. (Japan) 11,434 (1953), Chem. Abst. 49, 955a (1955), to produce N-methylanthranilic acid. This resulting intermediate is thereafter reacted with thionyl chloride and methanol to produce the desired methyl N-methylanthranilate. This step is described in Aust. J. Chem. 27, 537 (1974). The disadvantages of this process lie in the use of a relatively expensive starting material and the relatively poor yields of final product. Typical reported reaction yields based on the starting compound amount to about 36% overall for the two steps.
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Synthesis routes and methods II

Procedure details

A solution of 2-aminobenzoic acid (25 g) in ethanol (300 ml) reacted with an excess of paraformaldehyde and then reduced with hydrogen gas at 60 psi over platinum oxide (25 g) catalyst. After hydrogen uptake ceased, the mixture was filtered and the solvent removed on a rotary evaporator. The product was purified by chromatography on silica gel and the structure confirmed by nmr and infrared analysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
677
Citations
NN Dhaneshwar, LM Pant - Acta Crystallographica Section B …, 1972 - scripts.iucr.org
… +0.006 A (uncor- rected) is close to that in N-methylanthranilic acid. The nitrogen atom in N-methylanthranilic acid departs slightly but probably significantly from the plane containing the …
Number of citations: 19 scripts.iucr.org
A Baumert, M Hieke, D Gröger - Planta medica, 1983 - thieme-connect.com
… We have found that N-methylanthranilic acid serves as a precursor for the quinazolone … can convert anthranilic acid (1) to N-methylanthranilic acid (2). The present communication deals …
Number of citations: 34 www.thieme-connect.com
NN Dhaneshwar, LM Pant - Acta Crystallographica Section B …, 1973 - scripts.iucr.org
… This work is a continuation of our earlier study of the struc- ture of N-methylanthranilic acid (Dhaneshwar & Pant, 1972). The crystals grown from solution in carbon tetra- chloride are …
Number of citations: 6 scripts.iucr.org
A Baumert, IN Kuzovkina, D Gröger - Planta medica, 1985 - thieme-connect.com
… We assume that N-methylanthranilic acid is activated in Ruta graveolens cells by forming the … Activation of N-methylanthranilic acid was found only in those cultures which are capable of …
Number of citations: 15 www.thieme-connect.com
A Baumert, J Schmidt, D Gröger - Phytochemical Analysis, 1993 - Wiley Online Library
… Coenzyme A thioesters of anthranilic acid and N-methylanthranilic acid were synthesized. The corresponding N-hydroxysuccinimidyl esters proved to be useful as activated …
MM Abdel-Kader, MAF Basha, GH Ramzy… - Journal of Physics and …, 2018 - Elsevier
… A solid–solid phase transition was observed at 265.41 K for N-methylanthranilic acid. The two phases had significantly different thermal and ac electrical properties. Before the phase …
Number of citations: 5 www.sciencedirect.com
MMG Pinheiro, NS Radulović, AB Miltojević… - European Journal of …, 2014 - Elsevier
Recently, we identified a new natural antinociceptive alkaloid ternanthranin, isopropyl N-methylanthranilate (ISOAN), from the plant species Choisya ternata Kunth (Rutaceae). In this …
Number of citations: 30 www.sciencedirect.com
S Son, SK Ko, M Jang, JK Lee, MC Kwon… - Journal of natural …, 2017 - ACS Publications
… by solvent extraction and multiple steps of reversed-phase chromatography led to the isolation of two new metabolites, glycosylated aminonaphthoquinone and N-methylanthranilic acid …
Number of citations: 18 pubs.acs.org
AB Miltojević, NS Radulović… - Serbian Biochemical …, 2018 - researchgate.net
… With regard to the chemical structure of the three N-methylanthranilic acid esters, it is probable that the hydrophobicity, conferred to them by their aromatic ring, facilitates their …
Number of citations: 2 www.researchgate.net
D Lee, S Lee, YS Jang, R Ryoo, JK Kim, KS Kang… - Nutrients, 2023 - mdpi.com
Breast cancer ranks among the most prevalent malignancies affecting women worldwide, and apoptosis-targeting drugs are attractive candidates for the treatment of cancer. In the …
Number of citations: 8 www.mdpi.com

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